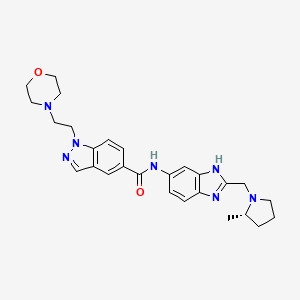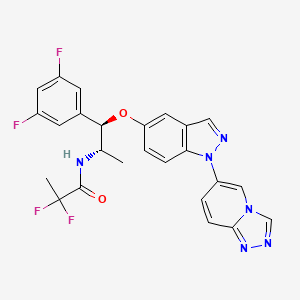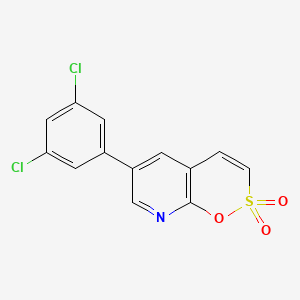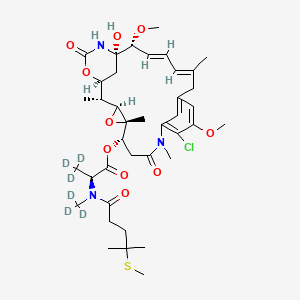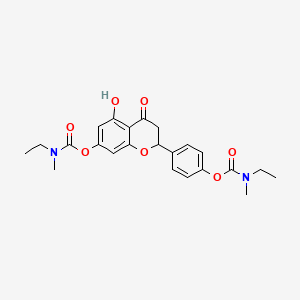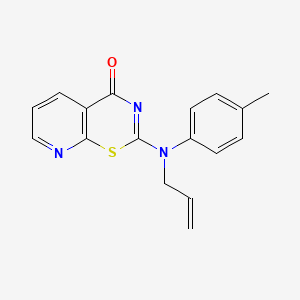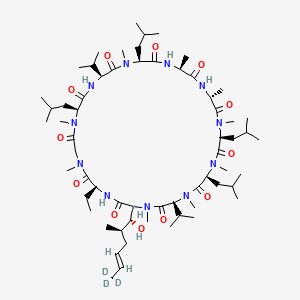
Lettowienolide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lettowienolide is a geranylbenzoquinonoid compound known for its mild in vitro activity against the Plasmodium falciparum malaria parasite . This compound is derived from the fruits of Lettowianthus stellatus and belongs to the class of quinones and phenols . It has a molecular formula of C18H22O3 and a molecular weight of 286.37 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
Lettowienolide can be synthesized through various organic synthesis methods. One common approach involves the use of geranylbenzoquinone as a starting material, which undergoes a series of reactions including oxidation and cyclization to form the final product . The reaction conditions typically involve the use of organic solvents such as chloroform, dichloromethane, ethyl acetate, and DMSO .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
化学反応の分析
Types of Reactions
Lettowienolide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different quinonoid derivatives.
Reduction: Reduction reactions can convert this compound into hydroquinone derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions such as specific temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various quinonoid and hydroquinone derivatives, which have different biological and chemical properties .
科学的研究の応用
Lettowienolide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying quinonoid chemistry and reaction mechanisms.
Biology: Investigated for its biological activity against malaria parasites and other pathogens.
Medicine: Explored for its potential as an antimalarial agent and its effects on other diseases.
Industry: Used in the development of new pharmaceuticals and chemical products.
作用機序
The mechanism of action of Lettowienolide involves its interaction with molecular targets in the malaria parasite. It inhibits the growth of Plasmodium falciparum by interfering with the parasite’s metabolic pathways, leading to its death . The specific molecular targets and pathways involved are still under investigation, but it is believed to affect the parasite’s redox balance and energy production .
類似化合物との比較
Lettowienolide is unique compared to other similar compounds due to its specific structure and biological activity. Similar compounds include:
Quinidine: Another quinonoid compound with antimalarial properties.
Acridine Orange: A phenolic compound used as an antimalarial agent.
Nuciferine: A natural product with similar biological activity.
These compounds share some structural similarities with this compound but differ in their specific chemical properties and biological activities .
特性
分子式 |
C18H22O3 |
|---|---|
分子量 |
286.4 g/mol |
IUPAC名 |
7-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-hydroxy-3H-1-benzofuran-2-one |
InChI |
InChI=1S/C18H22O3/c1-12(2)5-4-6-13(3)7-8-14-9-16(19)10-15-11-17(20)21-18(14)15/h5,7,9-10,19H,4,6,8,11H2,1-3H3/b13-7+ |
InChIキー |
BQSTWVNVLQVIEE-NTUHNPAUSA-N |
異性体SMILES |
CC(=CCC/C(=C/CC1=CC(=CC2=C1OC(=O)C2)O)/C)C |
正規SMILES |
CC(=CCCC(=CCC1=CC(=CC2=C1OC(=O)C2)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


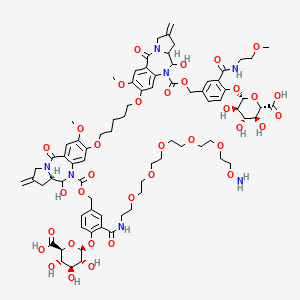


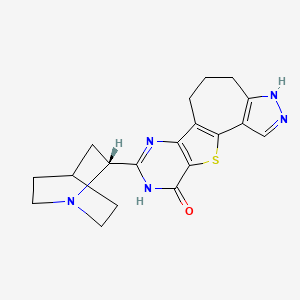
![(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-4-methylpentanoic acid](/img/structure/B12406096.png)
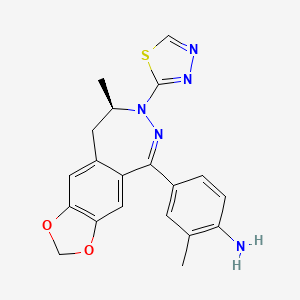
![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12406107.png)
